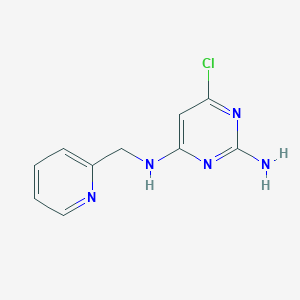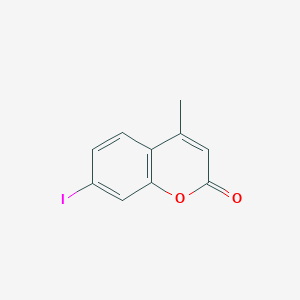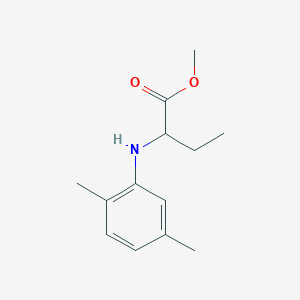![molecular formula C7H8BrFO B14907600 2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14907600.png)
2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(3-fluorobicyclo[111]pentan-1-yl)ethan-1-one is a chemical compound with the molecular formula C7H8BrFO It is characterized by the presence of a bromine atom, a fluorine atom, and a bicyclo[111]pentane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one typically involves the introduction of the bromine and fluorine atoms into the bicyclo[1.1.1]pentane ring system. One common method is radical fluorination, which is an efficient way to introduce fluorine atoms into organic molecules . The reaction conditions often involve the use of fluorinating agents and radical initiators under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to modify the bicyclo[1.1.1]pentane ring system.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified structures.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one has several scientific research applications, including:
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the context in which the compound is used. For example, in drug discovery, the compound may interact with specific enzymes or receptors to modulate their activity. The bicyclo[1.1.1]pentane ring system can provide unique binding interactions, enhancing the compound’s specificity and potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(3-fluorobicyclo[1.1.1]pentan-1-yl)propan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- {3-fluorobicyclo[1.1.1]pentan-1-yl}methanol
Uniqueness
2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one is unique due to the presence of both bromine and fluorine atoms in the bicyclo[1.1.1]pentane ring system. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. The fluorine atom can enhance the compound’s stability and bioavailability, while the bromine atom provides a handle for further functionalization.
Eigenschaften
Molekularformel |
C7H8BrFO |
|---|---|
Molekulargewicht |
207.04 g/mol |
IUPAC-Name |
2-bromo-1-(3-fluoro-1-bicyclo[1.1.1]pentanyl)ethanone |
InChI |
InChI=1S/C7H8BrFO/c8-1-5(10)6-2-7(9,3-6)4-6/h1-4H2 |
InChI-Schlüssel |
KAEATSRKGCEJDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)F)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


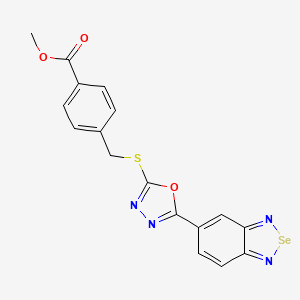
![2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile](/img/structure/B14907529.png)
![n-(5,6-Dihydro-4h-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B14907537.png)
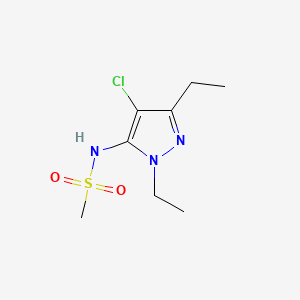
![(S)-2-(((Benzyloxy)carbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B14907551.png)
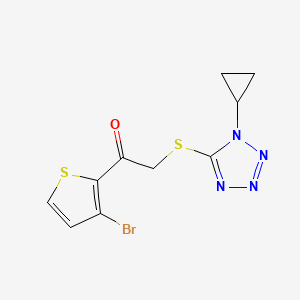
![6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14907561.png)
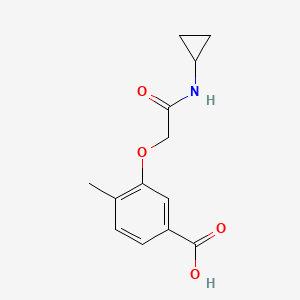
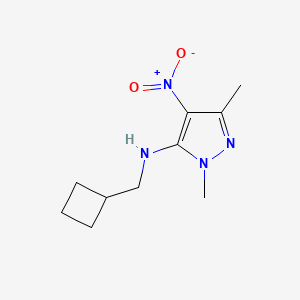
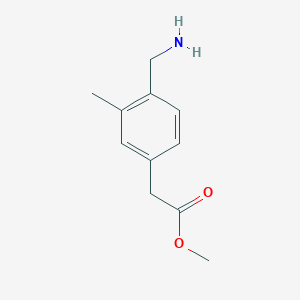
![(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B14907592.png)
